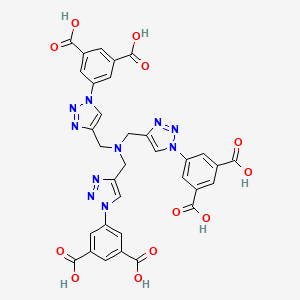
5,5',5''-((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))triisophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’,5’'-((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))triisophthalic acid is a complex organic compound with the molecular formula C33H24N10O12 and a molecular weight of 752.60 . This compound is notable for its unique structure, which includes three isophthalic acid groups connected by a nitrilotris(methylene) bridge, each linked to a 1H-1,2,3-triazole ring. This structure imparts the compound with significant stability and reactivity, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’,5’'-((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))triisophthalic acid typically involves a multi-step process. One common method includes the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is highly efficient and selective, producing the desired triazole rings under mild conditions. The process generally involves the following steps:
Preparation of Azide and Alkyne Precursors: The azide and alkyne precursors are synthesized separately.
CuAAC Reaction: The azide and alkyne precursors are combined in the presence of a copper(I) catalyst to form the triazole rings.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of click chemistry and CuAAC reactions are scalable and can be adapted for large-scale synthesis. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5,5’,5’'-((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))triisophthalic acid undergoes various chemical reactions, including:
Oxidation: The triazole rings can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the triazole rings or the isophthalic acid groups.
Substitution: The compound can undergo substitution reactions, particularly at the triazole rings, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce partially or fully reduced triazole derivatives.
Scientific Research Applications
5,5’,5’'-((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))triisophthalic acid has a wide range of applications in scientific research :
Chemistry: It is used as a ligand in coordination chemistry, particularly in the formation of metal-organic frameworks (MOFs) and coordination polymers.
Biology: The compound’s stability and reactivity make it useful in bioconjugation and labeling studies.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5,5’,5’'-((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))triisophthalic acid involves its ability to coordinate with metal ions, forming stable complexes . These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in catalysis, the compound can stabilize reactive intermediates, enhancing the efficiency of the reaction.
Comparison with Similar Compounds
Similar Compounds
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): This compound also contains triazole rings and is used as a ligand in copper-catalyzed azide-alkyne cycloaddition reactions.
Tripotassium 5,5′,5′′- [2,2′,2′′-nitrilotris (methylene)tris (1H-benzimidazole-2,1-diyl)]tripentanoate hydrate: Another compound with a similar nitrilotris(methylene) bridge, used in coordination chemistry.
Uniqueness
5,5’,5’'-((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))triisophthalic acid is unique due to its combination of three isophthalic acid groups and triazole rings, which provide a high degree of stability and versatility in forming complexes with metal ions. This makes it particularly valuable in the development of advanced materials and catalytic systems.
Properties
Molecular Formula |
C33H24N10O12 |
|---|---|
Molecular Weight |
752.6 g/mol |
IUPAC Name |
5-[4-[[bis[[1-(3,5-dicarboxyphenyl)triazol-4-yl]methyl]amino]methyl]triazol-1-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C33H24N10O12/c44-28(45)16-1-17(29(46)47)5-25(4-16)41-13-22(34-37-41)10-40(11-23-14-42(38-35-23)26-6-18(30(48)49)2-19(7-26)31(50)51)12-24-15-43(39-36-24)27-8-20(32(52)53)3-21(9-27)33(54)55/h1-9,13-15H,10-12H2,(H,44,45)(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55) |
InChI Key |
AQYKRCGEIJNBNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)N2C=C(N=N2)CN(CC3=CN(N=N3)C4=CC(=CC(=C4)C(=O)O)C(=O)O)CC5=CN(N=N5)C6=CC(=CC(=C6)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-{oxybis[ethane-2,1-diyloxy(5-chlorobenzene-2,1-diyl)]}bis(4-methylbenzenesulfonamide)](/img/structure/B12500327.png)
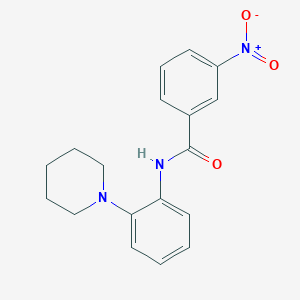
![N-(4-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12500338.png)
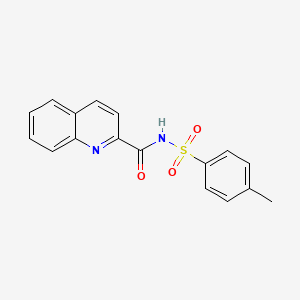
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B12500349.png)
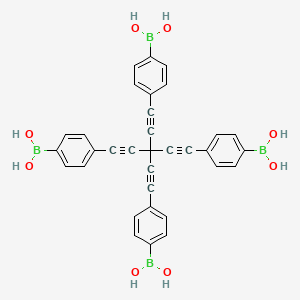
![5-(3-fluorophenyl)-4-hydroxy-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12500354.png)


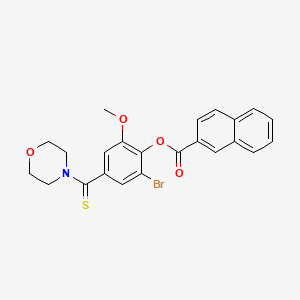
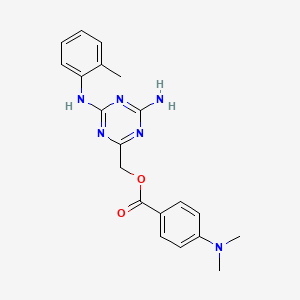
![Propyl 5-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500381.png)
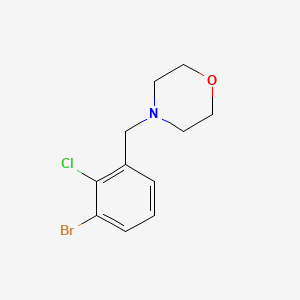
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12500388.png)
